2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid
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Overview
Description
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid typically involves the reaction of 2-isopropylbenzimidazole with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized benzimidazole compounds .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new drugs.
Medicine: The compound has been investigated for its anti-inflammatory and anticancer properties, with promising results in preclinical studies.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: This compound is similar in structure but has different functional groups, leading to distinct biological activities.
1-Carboxymethylmetronidazole: Another related compound with antimicrobial properties.
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its use in the treatment of infections.
Uniqueness
2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid stands out due to its unique isopropyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-(2-propan-2-yl-3H-benzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O2/c1-7(2)12-13-9-4-3-8(6-11(15)16)5-10(9)14-12/h3-5,7H,6H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
MOXRSZFDOCZWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)CC(=O)O |
Origin of Product |
United States |
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